molecular formula C10H8BrNO B13972706 8-Bromo-7-methyl-1(2h)-isoquinolinone

8-Bromo-7-methyl-1(2h)-isoquinolinone

Cat. No.: B13972706
M. Wt: 238.08 g/mol
InChI Key: JOKFQOGLPNMSKF-UHFFFAOYSA-N
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Description

8-Bromo-7-methyl-1(2h)-isoquinolinone is a chemical compound with the molecular formula C10H8BrNO It is a derivative of isoquinolinone, featuring a bromine atom at the 8th position and a methyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-methyl-1(2h)-isoquinolinone typically involves the bromination of 7-methyl-1(2h)-isoquinolinone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 8th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-methyl-1(2h)-isoquinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolinones.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroisoquinolinones. Substitution reactions result in various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

8-Bromo-7-methyl-1(2h)-isoquinolinone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-7-methyl-1(2h)-isoquinolinone involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinolinone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-1(2h)-isoquinolinone: Lacks the bromine atom at the 8th position.

    8-Bromo-1(2h)-isoquinolinone: Lacks the methyl group at the 7th position.

    7,8-Dimethyl-1(2h)-isoquinolinone: Contains an additional methyl group at the 8th position instead of bromine.

Uniqueness

8-Bromo-7-methyl-1(2h)-isoquinolinone is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

8-bromo-7-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7-4-5-12-10(13)8(7)9(6)11/h2-5H,1H3,(H,12,13)

InChI Key

JOKFQOGLPNMSKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=CNC2=O)Br

Origin of Product

United States

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